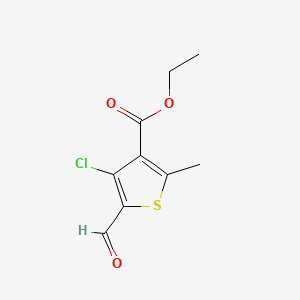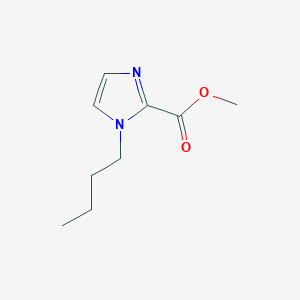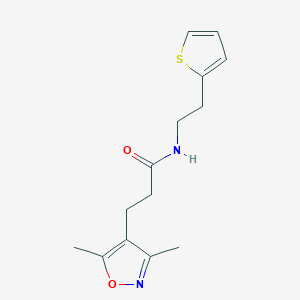
Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate
Overview
Description
Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate is a heterocyclic compound containing a thiophene ring substituted with chloro, formyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate typically involves the reaction of 4-chloro-2-methylthiophene-3-carboxylic acid with ethyl formate under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ethyl 4-chloro-5-carboxy-2-methylthiophene-3-carboxylate.
Reduction: Ethyl 4-chloro-5-hydroxymethyl-2-methylthiophene-3-carboxylate.
Substitution: Ethyl 4-amino-5-formyl-2-methylthiophene-3-carboxylate (when reacted with amines).
Scientific Research Applications
Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a building block in organic electronics
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-methylthiophene-3-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.
Ethyl 5-formyl-2-methylthiophene-3-carboxylate:
Uniqueness
Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate is unique due to the presence of both chloro and formyl groups on the thiophene ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-3-13-9(12)7-5(2)14-6(4-11)8(7)10/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXNWKHMSRYHAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1Cl)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2921345.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2921348.png)


![1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole](/img/structure/B2921353.png)
![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2921354.png)
![2-Chloro-N-[2-(5-chloro-1,3-benzoxazol-2-yl)propan-2-yl]propanamide](/img/structure/B2921356.png)


![N-[(3-Bromophenyl)methyl]-4-{[3-(morpholin-4-YL)pyrazin-2-YL]oxy}benzamide](/img/structure/B2921360.png)

